6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE
Description
6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a fluorinated quinoline derivative featuring a 4-methylbenzenesulfonyl substituent at position 3 and a 4-phenylpiperazine group at position 2. The 4-methylbenzenesulfonyl moiety is a strong electron-withdrawing group, which may influence solubility and binding affinity in biological systems. The 4-phenylpiperazine group contributes to conformational flexibility and could enhance interactions with target receptors, such as neurotransmitter transporters or enzymes .
Properties
IUPAC Name |
6-fluoro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-19-7-10-22(11-8-19)33(31,32)25-18-28-24-12-9-20(27)17-23(24)26(25)30-15-13-29(14-16-30)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDJEXRTHRUFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in a polar solvent such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered signaling pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Analysis of Quinoline Derivatives
Quinoline derivatives often exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Solubility : The phenylpiperazine moiety (target) may improve water solubility compared to piperidine () due to increased hydrogen-bonding capacity.
- Steric Factors : The adamantyl group in introduces steric hindrance, contrasting with the target’s planar sulfonyl group, which favors receptor penetration.
Biological Activity
The compound 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic derivative belonging to the quinoline class, which has gained attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound based on recent studies, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a fluoro group at position 6, a sulfonyl group attached to a methylbenzene moiety at position 3, and a piperazine ring at position 4. The presence of these functional groups is crucial for its biological activity.
Research indicates that quinoline derivatives, including this compound, exhibit their biological effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. Additionally, they may interact with various viral proteins, enhancing their antiviral properties.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 8 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promising antiviral activity. Molecular docking studies have indicated strong binding affinity to viral targets such as:
- Hepatitis B virus (HBV) : IC50 values indicate effective inhibition of viral replication.
- COVID-19 main protease : Demonstrated competitive inhibition with reference ligands, suggesting potential use in treating COVID-19.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. The compound showed a significant reduction in bacterial load in vitro and in animal models, highlighting its potential as a therapeutic agent in treating resistant infections .
- Antiviral Research : Another study focused on the antiviral properties against HBV and SARS-CoV-2. The compound was found to inhibit viral replication effectively, with mechanisms involving direct interaction with viral proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
